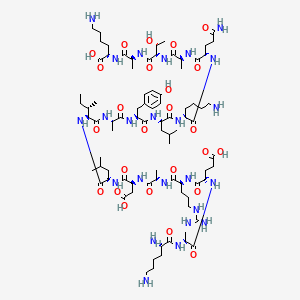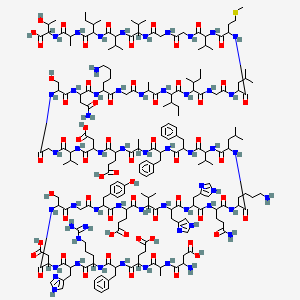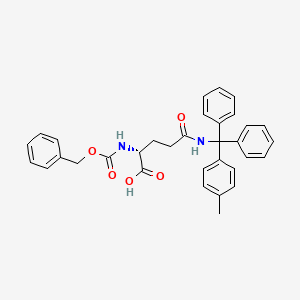
Z-D-Gln(Mtt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-D-Gln(Mtt)-OH: is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and has applications in both research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Gln(Mtt)-OH typically involves the protection of the amino group of glutamine with a benzyloxycarbonyl (Z) group and the side chain amide with a 4-methyltrityl (Mtt) group. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection steps.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: Z-D-Gln(Mtt)-OH can undergo oxidation reactions, particularly at the Mtt-protected amide group.
Reduction: Reduction reactions can be used to remove the Z-protecting group, converting this compound back to its free amino form.
Substitution: The Mtt group can be selectively removed under acidic conditions, allowing for further functionalization of the glutamine side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Trifluoroacetic acid is often used to remove the Mtt group.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Free amino form of glutamine.
Substitution: Functionalized glutamine derivatives.
科学研究应用
Chemistry: Z-D-Gln(Mtt)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection and functionalization of peptides, facilitating the synthesis of complex peptide structures.
Biology: In biological research, this compound is used to study the role of glutamine in cellular processes. It serves as a tool to investigate protein synthesis, enzyme activity, and metabolic pathways.
Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its protected form allows for targeted delivery and controlled release of active compounds.
Industry: In the industrial sector, this compound is used in the production of specialized peptides for pharmaceuticals, cosmetics, and food additives.
作用机制
The mechanism of action of Z-D-Gln(Mtt)-OH involves its role as a protected amino acid in peptide synthesis. The Z and Mtt groups protect the amino and amide functionalities, respectively, allowing for selective reactions at other sites. Upon deprotection, the free amino and amide groups can participate in various biochemical reactions, influencing protein structure and function.
相似化合物的比较
Z-D-Glu(Mtt)-OH: A similar compound with glutamic acid instead of glutamine.
Z-D-Asn(Mtt)-OH: A derivative of asparagine with similar protective groups.
Uniqueness: Z-D-Gln(Mtt)-OH is unique due to its specific protective groups that allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
(2R)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSOCLFFNPGXTD-GDLZYMKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
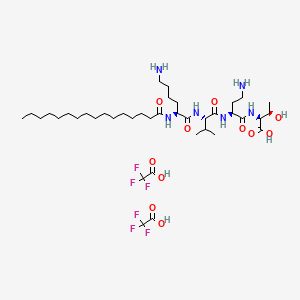
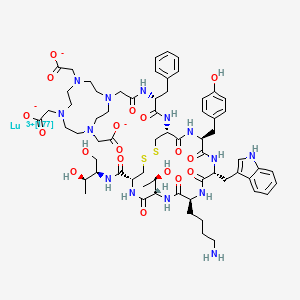

![L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI)](/img/structure/B612823.png)

